An In-Depth Technical Guide to the Physicochemical Properties of Dipentamethylenethiuram Hexasulfide
An In-Depth Technical Guide to the Physicochemical Properties of Dipentamethylenethiuram Hexasulfide
Foreword
Dipentamethylenethiuram hexasulfide (DPTT) is a sulfur-rich organic compound of significant industrial importance, primarily utilized as a vulcanization accelerator and sulfur donor in the rubber industry.[1][2][3] Its performance in these applications is intrinsically linked to its fundamental physicochemical properties. This guide provides a comprehensive examination of these properties for researchers, scientists, and professionals in drug development and material science. We will delve into the structural basis for its observed characteristics and detail the authoritative methodologies required for their accurate determination, ensuring a blend of theoretical understanding and practical, field-proven insights.
Section 1: Chemical Identity and Molecular Structure
Accurate characterization begins with an unambiguous identification of the chemical entity. DPTT is known by several synonyms, and its core identity is defined by its molecular structure and standard identifiers.
Common Identifiers:
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IUPAC Name: (piperidine-1-carbothioylpentasulfanyl) piperidine-1-carbodithioate[4]
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Molecular Formula: C₁₂H₂₀N₂S₈[4]
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Synonyms: Bis(piperidinothiocarbonyl) hexasulfide, DPTT, Sulfads[5]
The molecule's architecture is central to its function. It consists of two piperidine rings linked by a dithiocarbamate group to a linear chain of six sulfur atoms. This unique combination of lipophilic piperidine moieties and a long, flexible polysulfide chain dictates its physical and chemical behavior.
Caption: 2D Chemical Structure of Dipentamethylenethiuram Hexasulfide.
Section 2: Core Physicochemical Properties
The functional properties of DPTT are quantified by a distinct set of physicochemical parameters. These values are crucial for predicting its behavior in various matrices, assessing its environmental fate, and establishing quality control specifications.
| Property | Value | Source(s) |
| Molecular Weight | 448.8 g/mol | [4] |
| Appearance | Pale yellow to light brown powder/solid | [4][7] |
| Melting Point | 135-136 °C | [2][4][5] |
| Boiling Point (Predicted) | 578.4 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.518 - 1.519 g/cm³ | [4][5] |
| Water Solubility | 10.48 µg/L at 20 °C | [5] |
| LogP (Octanol/Water) | 5.1 - 6.2 | [6] |
| Vapor Pressure | 0 - 2.23E-13 mmHg at 25 °C | [2][5] |
| pKa (Predicted) | 0.84 ± 0.20 | [5] |
Discussion of Key Properties
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Solubility and Lipophilicity: DPTT exhibits extremely low water solubility (10.48 µg/L), classifying it as practically insoluble.[5] This is a direct consequence of its molecular structure, which is dominated by nonpolar hydrocarbon rings and a long sulfur chain. Conversely, its high octanol-water partition coefficient (LogP between 5.1 and 6.2) indicates strong lipophilicity, meaning it preferentially partitions into fatty or nonpolar environments.[6] This property is fundamental to its application in rubber, a nonpolar polymer matrix.
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Thermal Properties: The defined melting point of 135-136 °C suggests a stable crystalline solid at ambient temperatures.[4][5] The high predicted boiling point reflects the molecule's large size and the energy required to overcome intermolecular forces. Its thermal stability is a key attribute for its use in high-temperature rubber processing.
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Physical Form: As a powder, its bulk and tapped densities are important for handling, storage, and dispersion within a rubber compound.[8][9][10] These properties are influenced by particle size, shape, and inter-particle cohesion.
Caption: Workflow for Melting Point Determination using DSC.
Determination of Water Solubility
Given the very low solubility of DPTT, the Flask Shaking Method followed by a sensitive analytical technique is appropriate, as outlined in OECD Guideline 105. [1][11][12] Protocol: Water Solubility by Flask Shaking Method (Based on OECD Guideline 105)
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System Preparation: Prepare a buffered aqueous solution (e.g., pH 7) and pre-saturate it with the test substance to minimize equilibration time in the main experiment.
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Equilibration: Add an excess amount of DPTT to a flask containing the buffered water. The excess solid ensures that saturation is achieved.
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Shaking & Incubation: Agitate the flask at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient duration to reach equilibrium. [13]For poorly soluble substances, this may require several days. Preliminary tests are conducted to determine the necessary equilibration time.
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Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge the saturated solution at high speed to remove all suspended microparticles. This step is crucial as suspended solids would falsely elevate the measured solubility.
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Quantification: Carefully extract an aliquot of the clear supernatant. Analyze the concentration of dissolved DPTT using a validated, sensitive analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). [14]6. Validation: Repeat the measurement with different shaking times and starting material amounts to confirm that a true equilibrium saturation was achieved.
Causality: Using a buffered solution prevents pH shifts that could affect the solubility of a compound with a predicted pKa. [5]Centrifugation is a more reliable method than simple filtration for removing fine particles from a saturated solution of a poorly soluble compound.
Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of organic compounds like DPTT. [15][16][17] Protocol: Purity Analysis by Reversed-Phase HPLC
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System Preparation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD). [17]A C18 reversed-phase column is a suitable starting point for a lipophilic molecule like DPTT.
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Mobile Phase: Prepare a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A gradient elution (where the solvent composition changes over time) is often used to ensure separation of the main component from any potential impurities with different polarities.
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Standard & Sample Prep: Prepare a stock solution of a DPTT reference standard of known purity in a suitable organic solvent (e.g., acetonitrile). Prepare the test sample at the same concentration.
-
Analysis: Inject the standard and sample solutions onto the column. The DAD records the absorbance across a range of UV wavelengths as the components elute.
-
Data Processing: The purity is calculated based on the area of the main DPTT peak relative to the total area of all peaks in the chromatogram (area percent method). [16]The identity is confirmed by comparing the retention time of the main peak in the sample to that of the reference standard. The UV spectrum of the peak can also be compared for identity confirmation.
Causality: Reversed-phase HPLC separates molecules based on their hydrophobicity. The highly lipophilic DPTT will be strongly retained on the nonpolar C18 stationary phase, and its elution is controlled by the proportion of organic solvent in the mobile phase. This allows for effective separation from more polar or less polar impurities.
Section 4: Stability, Handling, and Spectral Data
Stability: DPTT is stable under recommended storage conditions. [13]It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong acids or bases. [13] Handling: Appropriate personal protective equipment, including gloves and eye protection, should be used when handling the powder to avoid skin and eye irritation. [1]Work should be conducted in a well-ventilated area to prevent inhalation of dust. [1]According to GHS classifications, DPTT may cause long-lasting harmful effects to aquatic life, and release to the environment should be avoided. [6] Spectral Information: Spectroscopic data is essential for unambiguous structural confirmation.
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FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectra for DPTT are available and show characteristic bands. Key vibrations include those for the N-C bond (approx. 1500-1400 cm⁻¹) and the C=S bond (approx. 1170-1115 cm⁻¹), which are indicative of the dithiocarbamate functional groups. [6][18]* Other Data: While detailed public NMR or mass spectrometry data is not readily available in the initial search, these techniques are standard for full structural elucidation and characterization in a research or quality control setting. [18][19]
Conclusion
The physicochemical properties of Dipentamethylenethiuram hexasulfide are a direct reflection of its unique molecular structure. Its pronounced lipophilicity, thermal stability, and solid crystalline nature are the cornerstones of its utility as a specialized chemical in the rubber industry. Accurate and reliable characterization of these properties, guided by authoritative methodologies such as those outlined by the OECD and established analytical chemistry principles, is paramount for ensuring consistent performance, safe handling, and regulatory compliance. This guide serves as a foundational resource for professionals requiring a deep and practical understanding of this important industrial compound.
References
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ASTM D7481-09 - Standard Test Methods for Determining Loose and Tapped Bulk Densities of Powders. (n.d.). ASTM International. [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]
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OECD. (1981). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]
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National Center for Biotechnology Information. (n.d.). Dipentamethylenethiuram hexasulfide. PubChem Compound Database. [Link]
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LookChem. (n.d.). Cas 971-15-3, DIPENTAMETHYLENETHIURAM HEXASULFIDE. [Link]
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D'Amelia, R., et al. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. [Link]
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Huesgen, A.G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? [Link]
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S. S. S. Kumar, et al. (2018). Unique Chemistry of Thiuram Polysulfides Enables Energy Dense Lithium Batteries. ACS Applied Materials & Interfaces. [Link]
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Mardyukov, A., et al. (2019). Generation and Spectroscopic Identification of the Thiuram Radical (CH3)2NCS2. The Journal of Physical Chemistry A. [Link]
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Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
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Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]
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Kupiec, T. (2005). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. International Journal of Pharmaceutical Compounding. [Link]
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